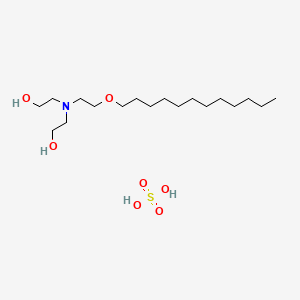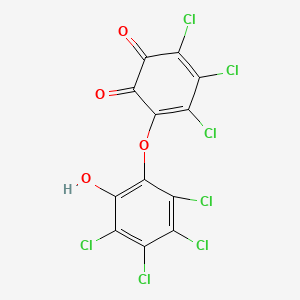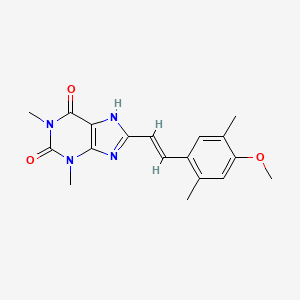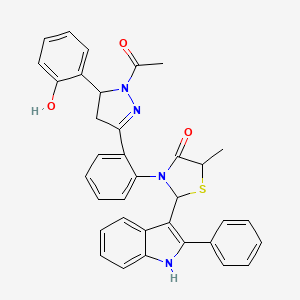
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyphenyl, indole, and thiazolidinyl moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- depends on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives, indole derivatives, and thiazolidinyl derivatives. Each of these classes of compounds has unique properties and applications.
Uniqueness
What sets 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)- apart is its combination of multiple functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
133405-41-1 |
|---|---|
Formule moléculaire |
C35H30N4O3S |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
3-[2-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-(2-phenyl-1H-indol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C35H30N4O3S/c1-21-34(42)38(35(43-21)32-25-15-6-9-17-27(25)36-33(32)23-12-4-3-5-13-23)29-18-10-7-14-24(29)28-20-30(39(37-28)22(2)40)26-16-8-11-19-31(26)41/h3-19,21,30,35-36,41H,20H2,1-2H3 |
Clé InChI |
BYINXFVODHRFED-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5C6=NN(C(C6)C7=CC=CC=C7O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




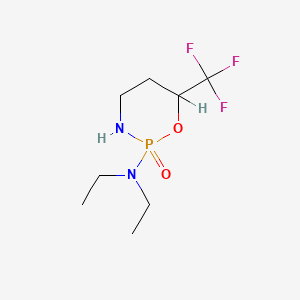
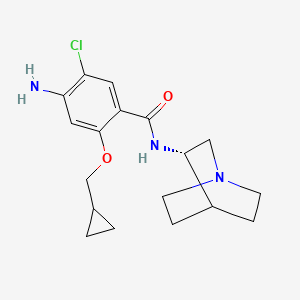
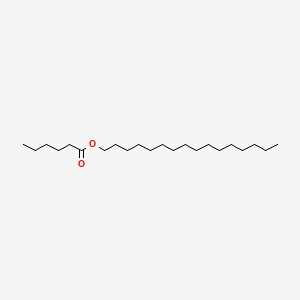
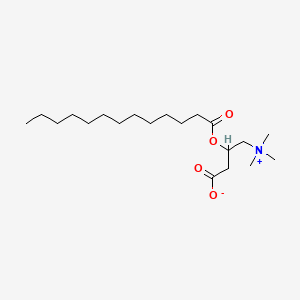
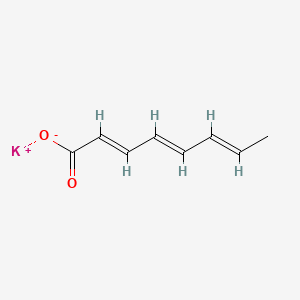

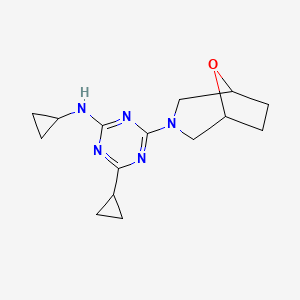
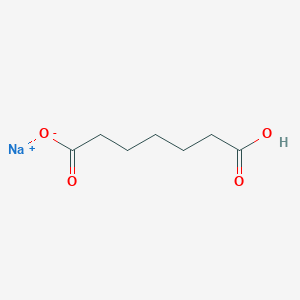
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
